Lenalidomide 4'-PEG2-azide
Description
Foundational Concepts of Targeted Protein Degradation (TPD) Modalities
Targeted protein degradation has emerged as a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins. acs.org Unlike traditional inhibitors that merely block a protein's function, TPD aims to remove the protein entirely, offering a more comprehensive approach to disease intervention. jci.org
Cellular protein homeostasis, or proteostasis, is the dynamic process of regulating the concentration, conformation, and localization of proteins within a cell. nih.gov A central component of this network is the Ubiquitin-Proteasome System (UPS), the primary pathway for the degradation of old, misfolded, or damaged proteins in eukaryotic cells. mdpi.com The process of marking a protein for degradation involves the covalent attachment of a small protein called ubiquitin. This occurs through a sequential enzymatic cascade involving three key enzymes:
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner. mdpi.com
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme. mdpi.com
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the target protein. mdpi.comresearchgate.net The human genome encodes over 600 distinct E3 ligases, providing substrate specificity to the system. nih.gov
The repeated action of this cascade results in a polyubiquitin (B1169507) chain on the target protein, which acts as a signal for its recognition and subsequent destruction by the 26S proteasome, a large multi-protein complex that breaks down the tagged protein into small peptides. researchgate.netfrontiersin.org The UPS is critical for regulating almost all cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.govfrontiersin.org
For decades, the dominant paradigm in drug discovery was the development of small-molecule inhibitors that bind to the active sites of enzymes or receptors to block their function. jci.orgnih.gov While highly successful, this approach has limitations. A significant portion of the proteome, including scaffolding proteins and transcription factors, lacks well-defined enzymatic sites and has been deemed "undruggable" by conventional inhibitors. jci.orgfrontiersin.orgnih.gov
This challenge spurred the evolution of new therapeutic strategies. Targeted protein degradation (TPD) represents a fundamental shift from occupancy-driven inhibition to event-driven protein elimination. mdpi.com Instead of requiring sustained binding to block a protein's function, TPD technologies use small molecules to hijack the UPS and induce the degradation of a target protein. jci.org This concept of "induced proximity"—forcing a target protein and an E3 ligase together—circumvents the need for a functional binding site, thereby expanding the range of druggable targets. jci.orgportlandpress.com This evolution has led to various degradation modalities, including PROTACs for intracellular targets and other chimeric molecules like Lysosome-Targeting Chimeras (LYTACs) designed to degrade extracellular and membrane proteins. nih.govthno.org
Proteolysis-Targeting Chimeras (PROTACs) are the most advanced TPD technology. thno.org These are heterobifunctional molecules engineered to consist of three distinct components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. frontiersin.orgmdpi.comresearchgate.net
The mechanism of action for a PROTAC involves the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity. portlandpress.comresearchgate.net This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, catalyzed by the recruited E3 ligase. frontiersin.org Once the POI is polyubiquitinated, it is recognized and degraded by the proteasome. portlandpress.com A key advantage of this system is its catalytic nature; after the POI is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, allowing a single molecule to induce the degradation of multiple protein copies. portlandpress.com The concept first appeared in 2001, with significant advancements and renewed interest occurring since 2015, leading to clinical trials for several PROTAC drug candidates. nih.govportlandpress.com
The Role of Immunomodulatory Imide Drugs (IMiDs) as E3 Ligase Ligands in TPD
The discovery of the mechanism of action of a class of drugs known as immunomodulatory imide drugs (IMiDs) was a seminal moment for the TPD field. It provided a validated and highly effective method for recruiting a specific E3 ligase, Cereblon, to degrade target proteins.
Thalidomide (B1683933) was first marketed in the late 1950s as a sedative. acs.orgnih.gov However, it was soon withdrawn after being identified as a potent human teratogen, causing catastrophic limb malformations in thousands of infants born to mothers who had taken the drug for morning sickness. acs.orgslideshare.net The drug is a racemic mixture of two enantiomers, (R)- and (S)-thalidomide, which rapidly interconvert in the body; the (S)-enantiomer was later found to be responsible for the teratogenic effects. acs.org
Decades later, researchers discovered that thalidomide possessed powerful immunomodulatory, anti-inflammatory, and anti-angiogenic properties. slideshare.netjst.go.jp This led to its remarkable revival and repurposing for the treatment of conditions such as leprosy and, notably, the blood cancer multiple myeloma. acs.orgnih.gov The clinical success of thalidomide prompted the development of structural analogues, or derivatives, with improved potency and different activity profiles. slideshare.netresearchgate.net These derivatives, including lenalidomide (B1683929) and pomalidomide, are collectively known as Immunomodulatory Imide Drugs (IMiDs). researchgate.netnih.gov
For many years, the precise molecular target of thalidomide and its derivatives remained unknown. A breakthrough came in 2010 when Cereblon (CRBN) was identified as the primary binding target. acs.orgjst.go.jpnih.gov CRBN is a key component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN), where it functions as the substrate receptor. nih.govnih.gov
Lenalidomide and other IMiDs function as "molecular glues." jci.orgmedchemexpress.com They bind directly to CRBN and, rather than inhibiting it, they modulate its function by altering its substrate specificity. mdpi.comnih.gov This binding creates a new surface on the CRBN protein that can now recognize and bind proteins that are not its natural targets. These newly recruited proteins are known as neosubstrates. rsc.org
In the context of multiple myeloma, lenalidomide's binding to CRBN induces the recruitment of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). nih.govrsc.org Once brought to the CRL4^CRBN complex, IKZF1 and IKZF3 are polyubiquitinated and subsequently degraded by the proteasome. nih.govnih.gov The elimination of these two factors is a key driver of lenalidomide's potent anti-myeloma activity. rsc.org This discovery provided a mechanistic understanding of IMiDs and, crucially for the TPD field, validated CRBN as a high-value E3 ligase that could be effectively recruited by small molecules. chemistryworld.com This has made lenalidomide and its derivatives foundational tools for developing PROTACs, where they serve as the E3 ligase-recruiting handle. mdpi.comnih.gov
Defining Lenalidomide 4'-PEG2-azide as a Chemical Biology Tool for PROTAC Development
This compound is a specifically designed chemical entity that serves as a foundational component for constructing PROTACs. medchemexpress.com It is a lenalidomide-based Cereblon (CRBN) ligand. medchemexpress.comszabo-scandic.com CRBN is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. By incorporating the lenalidomide moiety, this tool effectively recruits the CRBN E3 ligase.
The molecule's structure is further distinguished by the inclusion of a two-unit polyethylene (B3416737) glycol (PEG2) linker, which enhances solubility. broadpharm.com This linker is terminated with an azide (B81097) (-N3) group. medchemexpress.comszabo-scandic.com The azide functionality is of particular importance as it allows for facile and efficient conjugation to a ligand for a target protein via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.commedchemexpress.eu This modular nature makes this compound a versatile tool for the rapid synthesis of PROTAC libraries, enabling researchers to systematically vary the target ligand and linker length to optimize degradation efficiency for a specific protein. sigmaaldrich.com
Below is a table summarizing the key chemical properties of this compound:
| Property | Value |
| CAS Number | 2399455-48-0 |
| Molecular Formula | C19H24N6O5 |
| Molecular Weight | 416.4 g/mol |
Data sourced from Chemsrc. chemsrc.com
Scope and Objectives of Academic Inquiry into this compound
The primary objective of academic and industrial research involving this compound is to streamline the development of novel PROTACs for a wide array of target proteins implicated in various diseases. The use of this pre-functionalized building block significantly accelerates the discovery and optimization phases of PROTAC development.
Key research objectives include:
Synthesis of Novel PROTACs: The principal application of this compound is its use as a starting material for the synthesis of new PROTACs. medchemexpress.comszabo-scandic.com Researchers can conjugate it with various target-specific ligands to create a diverse range of protein degraders.
Optimization of PROTAC Linkers: The PEG2 linker in this compound provides a specific length and composition. By comparing the efficacy of PROTACs synthesized with this building block to those with different linkers (e.g., PEG3, alkyl chains), researchers can investigate the impact of linker properties on the formation and stability of the ternary complex and subsequent protein degradation. broadpharm.comtocris.com
Exploration of Target Scope: By having a readily available E3 ligase ligand-linker conjugate, scientists can focus on developing and testing new ligands for a broad spectrum of target proteins, thereby expanding the reach of targeted protein degradation technology.
Structure-Activity Relationship (SAR) Studies: The modularity afforded by this compound facilitates systematic SAR studies. Researchers can rapidly generate a series of related PROTACs to understand how modifications to the target ligand or linker affect binding affinity, degradation efficiency (DC50 and Dmax), and selectivity.
In essence, this compound serves as a critical accelerator in the field of targeted protein degradation, enabling the scientific community to more efficiently explore the vast potential of PROTACs as both research tools and therapeutic modalities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24N6O5 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-[7-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H24N6O5/c20-24-22-7-9-30-11-10-29-8-6-21-15-3-1-2-13-14(15)12-25(19(13)28)16-4-5-17(26)23-18(16)27/h1-3,16,21H,4-12H2,(H,23,26,27) |
InChI Key |
PUCMLUIGSAMTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Molecular Mechanism of Action of Lenalidomide 4 Peg2 Azide As an E3 Ligase Recruiter
Engagement with Cereblon (CRBN) E3 Ubiquitin Ligase
The therapeutic action of lenalidomide (B1683929) and its derivatives is mediated through their interaction with Cereblon (CRBN), which functions as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). biorxiv.orgnih.govresearchgate.net This complex, which also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (Roc1), is responsible for tagging substrate proteins with ubiquitin, marking them for destruction by the proteasome. researchgate.netbinasss.sa.cr Lenalidomide-based PROTACs, built using molecules like Lenalidomide 4'-PEG2-azide, leverage this natural cellular process by recruiting the CRL4^CRBN^ complex to a specific protein of interest. medchemexpress.comszabo-scandic.com
The lenalidomide portion of the molecule binds specifically and non-covalently to CRBN. rsc.orgnih.govnih.gov The binding site is a conserved hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN, often referred to as a "tri-tryptophan pocket". biorxiv.orgrsc.org The glutarimide (B196013) ring of lenalidomide is essential for this interaction, inserting into the binding pocket. rsc.orgresearchgate.net
The binding affinity of lenalidomide to CRBN has been measured using various biophysical techniques, with results showing that the interaction is significantly stronger with the full CRBN-DDB1 complex compared to the isolated TBD. This suggests that the larger protein complex contributes to a conformation optimal for ligand binding. researchgate.net While absolute values can vary based on experimental conditions and the specific protein constructs used, studies consistently show a micromolar to nanomolar affinity. nih.govresearchgate.netnih.gov For instance, the dissociation constant (K_D) for lenalidomide with the CRBN-DDB1 complex has been reported in the range of ~178 nM to 0.6 µM. researchgate.netnih.gov In contrast, binding to the isolated CRBN TBD is weaker, with reported K_D_ values of 6.7 µM to 19 µM. nih.govresearchgate.net
| CRBN Construct | Binding Affinity (K_D) | Reference |
|---|---|---|
| CRBN-DDB1 Complex | ~178 nM | nih.gov |
| CRBN-DDB1 Complex | 0.6 µM | nih.govresearchgate.net |
| CRBN Thalidomide-Binding Domain (TBD) | 6.7 µM | researchgate.net |
| CRBN Thalidomide-Binding Domain (TBD) | 19 µM | nih.gov |
The binding of lenalidomide to CRBN is not a simple competitive inhibition but rather a form of allosteric modulation. biorxiv.orgresearchgate.net In its unbound, or apo, state, CRBN exists in a flexible, "open" conformation. biorxiv.orgbiorxiv.org The binding of an immunomodulatory imide drug (IMiD) like lenalidomide to the TBD is both necessary and sufficient to trigger a significant conformational rearrangement, stabilizing CRBN in a "closed" state. biorxiv.orgdigitellinc.com
This drug-induced "closed" conformation creates a new molecular surface on the CRBN protein. biorxiv.org This remodeled surface is now capable of binding to proteins that would not normally interact with CRBN, effectively changing its substrate specificity. nih.govmdpi.com These newly recruited proteins are termed "neosubstrates." The stabilization of this closed state is a prerequisite for neosubstrate recruitment, highlighting the critical role of allostery in the mechanism of action of lenalidomide-based degraders. biorxiv.orgbiorxiv.org
The allosteric change induced by lenalidomide leads to the recruitment of a specific set of neosubstrates to the CRL4^CRBN^ complex for ubiquitination and subsequent proteasomal degradation. nih.govnih.gov Seminal studies in 2014 identified the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as the primary neosubstrates mediating the anti-myeloma effects of lenalidomide. rsc.orgmdpi.com
The degradation of IKZF1 and IKZF3 is a key therapeutic event, leading to the downregulation of Interferon Regulatory Factor 4 (IRF4) and the oncogene MYC, which are critical for the survival of multiple myeloma cells. binasss.sa.crmdpi.com The recruitment of these zinc-finger-containing transcription factors occurs because a β-hairpin motif within their structure is recognized by the new surface created by the lenalidomide-CRBN complex. biorxiv.org Other proteins have also been identified as lenalidomide-dependent neosubstrates, though the degradation of IKZF1 and IKZF3 remains central to its established therapeutic activity. biorxiv.org
| Neosubstrate | Protein Type | Downstream Effect of Degradation | Reference |
|---|---|---|---|
| Ikaros (IKZF1) | Zinc-Finger Transcription Factor | Downregulation of IRF4 and MYC; anti-myeloma activity | nih.govrsc.orgmdpi.comresearchgate.net |
| Aiolos (IKZF3) | Zinc-Finger Transcription Factor | Downregulation of IRF4 and MYC; anti-myeloma activity | nih.govrsc.orgmdpi.comresearchgate.net |
| Casein Kinase 1α (CK1α) | Serine/Threonine Kinase | Therapeutic effect in del(5q) myelodysplastic syndrome | nih.govresearchgate.netbiorxiv.org |
| ZFP91 | Zinc-Finger Protein | Identified as an IMiD-dependent neosubstrate | binasss.sa.crbiorxiv.org |
The Polyethylene (B3416737) Glycol (PEG2) Linker: A Critical Component in Ternary Complex Formation
The PEG2 linker in this compound is composed of repeating ethylene (B1197577) glycol units, which impart significant conformational flexibility. precisepeg.comchempep.com This flexibility arises from the free rotation around the C-O bonds within the PEG chain. chempep.com This characteristic is crucial as it allows the PROTAC molecule to adopt a wide range of spatial conformations, reducing the entropic penalty associated with binding and helping to overcome potential steric clashes between the target protein and the E3 ligase. precisepeg.comexplorationpub.com
The gauche effect, an intrinsic property of PEG-type linkers, favors bent or folded conformations over fully extended ones. acs.org This tendency to fold can be advantageous for cell permeability and for achieving the optimal orientation required to bring the target protein and E3 ligase into productive proximity for ubiquitination. acs.orgnih.gov The flexibility of the PEG linker ensures that the two ends of the PROTAC can simultaneously engage their respective protein partners effectively. purepeg.com
The length and chemical nature of the linker are paramount for PROTAC efficacy. explorationpub.com Studies have demonstrated that there is an optimal linker length for any given target-ligase pair; a linker that is too short may prevent the two proteins from binding simultaneously due to steric hindrance, while an overly long linker may fail to bring them into close enough proximity for efficient ubiquitin transfer. explorationpub.com Research on various PROTACs has shown that degradation efficiency varies significantly with linker length, with an optimal length often found through systematic screening. nih.govrsc.org For example, in one study on ERα-targeting PROTACs, a 16-atom chain length was found to be optimal. rsc.org
The Azide (B81097) Functionality: Enabling Modular PROTAC Construction
The azide group (-N₃) on this compound is a critical feature that allows for its versatile use in the synthesis of PROTACs. medchemexpress.comszabo-scandic.com This functionality is a key component for "click chemistry," a set of biocompatible and highly efficient chemical reactions that enable the rapid and modular assembly of complex molecules. medchemexpress.com
Click Chemistry as a Versatile Conjugation Strategy in PROTAC Synthesis
Click chemistry has become an indispensable tool in the development of PROTACs due to its efficiency, reliability, and mild reaction conditions. rsc.org The modular nature of PROTACs, consisting of a target binder, a linker, and an E3 ligase ligand, lends itself perfectly to the principles of click chemistry. portlandpress.com This approach allows for the parallel synthesis of extensive libraries of PROTACs by combining different warheads, linkers, and E3 ligase ligands, which is crucial for optimizing their degradation efficiency and cellular permeability. nih.govmedchemexpress.com The azide-alkyne cycloaddition is a prominent example of a click reaction widely used in PROTAC synthesis. rsc.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Linker Integration
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary method for conjugating the azide-functionalized lenalidomide derivative with an alkyne-modified POI ligand. rsc.orgresearchgate.net This reaction is characterized by its high yield, excellent regioselectivity (forming the 1,4-disubstituted triazole), and compatibility with a wide range of functional groups under mild, often aqueous, conditions. rsc.orgnih.gov
The process involves reacting the azide group of this compound with a terminal alkyne on the POI ligand in the presence of a copper(I) catalyst. nih.govbiorxiv.org This forms a stable and biologically inert triazole ring that serves as a part of the linker connecting the two active domains of the PROTAC. researchgate.net The efficiency and robustness of CuAAC have enabled the rapid synthesis of numerous PROTACs for screening and optimization. biorxiv.orgcolab.ws
| Reaction Component | Role in CuAAC | Key Features |
|---|---|---|
| This compound | Azide-containing E3 ligase ligand | Provides the CRBN-recruiting moiety and the azide for conjugation. |
| Alkyne-modified POI ligand | Binds to the target protein | Contains a terminal alkyne for reaction with the azide. |
| Copper(I) catalyst | Catalyzes the cycloaddition | Ensures high reaction rate and regioselectivity. |
| Triazole linker | Connects the two ligands | Stable, inert, and forms a part of the PROTAC linker. |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Biocompatible Conjugations
While CuAAC is highly effective, the potential cytotoxicity of the copper catalyst can be a concern for in-cell and in vivo applications. chempep.com Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a powerful alternative that eliminates the need for a metal catalyst. chempep.comthieme-connect.de
SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which readily reacts with an azide due to the release of ring strain. thieme-connect.deacs.org This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for conjugations in living systems. chempep.com In the context of PROTAC synthesis, an azide-functionalized lenalidomide derivative can be reacted with a cyclooctyne-modified POI ligand to form the desired PROTAC. rsc.org Although the reaction kinetics of SPAAC are generally slower than CuAAC, its high biocompatibility makes it a valuable strategy for constructing PROTACs intended for cellular and in vivo studies. acs.org
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) | None (relies on ring strain) |
| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible and bioorthogonal |
| Reaction Rate | Generally faster | Generally slower |
| Reactants | Terminal alkyne and azide | Strained cyclooctyne and azide |
| Primary Application | In vitro synthesis, library screening | In-cell and in vivo conjugations, live-cell imaging |
Chemical Synthesis and Derivatization of Lenalidomide 4 Peg2 Azide
Synthetic Strategies for Functionalizing the Lenalidomide (B1683929) Core at the 4'-Position
Lenalidomide is a derivative of thalidomide (B1683933), featuring an amino group at the 4-position of the phthaloyl ring. nih.gov This position is a primary site for modification to attach linkers for PROTAC synthesis. The functionalization of the lenalidomide core at this 4'-position is a crucial first step.
One common strategy involves the selective N-alkylation of the 4'-amino group. Researchers have developed methods to chemoselectively alkylate the relatively non-nucleophilic aryl amine of lenalidomide. nih.gov This can be achieved using alkyl halides, such as bromo or iodo-functionalized linkers, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. nih.govfrontiersin.org This direct alkylation provides a straightforward route to introduce a linker precursor onto the lenalidomide scaffold.
Another approach involves amide bond formation. In this method, a carboxylic acid-functionalized linker is coupled to the 4'-amino group of lenalidomide using standard peptide coupling reagents. rsc.org This strategy offers versatility in the types of linkers that can be introduced.
The synthesis of lenalidomide itself typically starts from methyl 2-methyl-3-nitrobenzoate, which undergoes bromination followed by reaction with 3-amino-piperidine-2,6-dione and subsequent catalytic hydrogenation to yield the final lenalidomide product. wikipedia.org
Methodologies for Incorporating Polyethylene (B3416737) Glycol (PEG) Linkers with Terminal Azide (B81097) Functionality
Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance solubility, provide spatial flexibility, and improve pharmacokinetic properties. precisepeg.comvulcanchem.com The incorporation of a PEG linker with a terminal azide group onto the functionalized lenalidomide core is a key step in creating the "Lenalidomide 4'-PEG2-azide" building block.
The terminal azide group (–N3) is particularly valuable as it enables "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). vulcanchem.comwindows.netmedchemexpress.com These reactions are highly efficient and specific, allowing for the straightforward conjugation of the lenalidomide-linker moiety to a protein of interest (POI) ligand that has been modified with an alkyne group. windows.netnih.gov
The synthesis of the PEG linker itself can be achieved through various methods. For a PEG2 linker, this involves coupling two ethylene (B1197577) glycol units. One end of the PEG linker is functionalized to react with the 4'-position of lenalidomide (e.g., with a halide or carboxylic acid), while the other end is converted to an azide. The conversion of a terminal hydroxyl or amine group on the PEG linker to an azide can be accomplished through standard chemical transformations, such as reaction with sodium azide or through a multi-step process involving mesylation followed by azide substitution.
Alternatively, pre-functionalized PEG linkers, such as Azido-PEG2-Amine, are commercially available and can be directly coupled to the lenalidomide core. biochempeg.com
Synthesis of Related Lenalidomide-Based Degrader Building Blocks
The modular nature of PROTACs necessitates the synthesis of a variety of degrader building blocks with different linkers and terminal functional groups to optimize degradation efficacy.
The synthesis of analogues like Lenalidomide 4'-PEG1-azide and Lenalidomide 4'-PEG2-amine follows similar principles to that of this compound.
Lenalidomide 4'-PEG1-azide : This analogue incorporates a shorter, single ethylene glycol unit. The synthesis would involve coupling a PEG1 linker with a terminal azide to the 4'-position of lenalidomide. This building block is also used in PROTAC research and development for conjugation to target protein ligands.
Lenalidomide 4'-PEG2-amine : This building block features a terminal amine group instead of an azide. rndsystems.comglpbio.combio-techne.com The synthesis involves attaching a PEG2 linker with a protected amine group to the lenalidomide core. The protecting group is then removed in the final step to yield the terminal amine. This amine functionality can be used for conjugation to a POI ligand via amide bond formation or other amine-reactive chemistries. The conversion of a PEG-azide to a PEG-amine can be achieved through reduction using agents like triphenylphosphine (B44618) or sodium borohydride. google.com
| Compound Name | Linker Length | Terminal Functional Group |
| This compound | PEG2 | Azide |
| Lenalidomide 4'-PEG1-azide | PEG1 | Azide |
| Lenalidomide 4'-PEG2-amine | PEG2 | Amine |
The length and composition of the linker have a significant impact on the properties and efficacy of a PROTAC. explorationpub.comcreative-biolabs.com Therefore, creating a library of lenalidomide-based building blocks with varying linker lengths and terminal groups is crucial for optimizing PROTAC performance.
Linker Length : Studies have shown that altering the linker length, even by a few atoms, can dramatically affect the degradation profile and selectivity of a PROTAC. explorationpub.com For example, some studies have found that longer linkers can lead to higher degradation efficiency, while in other cases, a shorter linker may be optimal. explorationpub.com Therefore, building blocks with PEG linkers of varying lengths (PEG1, PEG3, PEG4, etc.) are synthesized to fine-tune the distance between the E3 ligase and the target protein.
Terminal Functional Groups : Besides azide and amine groups, other terminal functionalities can be incorporated to enable different conjugation chemistries. These include:
Alkynes : For click chemistry with azide-modified POI ligands.
Carboxylic Acids : For amide bond formation with amine-functionalized POI ligands.
Alcohols : Can be converted to other functional groups or used in ether linkages.
Halides : For nucleophilic substitution reactions.
The availability of a diverse set of these building blocks allows for the creation of a wide range of PROTAC scaffolds to identify the most effective degrader for a specific target.
| Linker Variation | Terminal Group | Potential Application |
| Alkyl Chains | Amine, Azide, Carboxylic Acid | Varying hydrophobicity and rigidity |
| PEG Linkers (Varying Lengths) | Amine, Azide, Alkyne | Modulating solubility and spatial orientation |
| Rigid Linkers (e.g., containing piperazine (B1678402)/piperidine) | Amine, Carboxylic Acid | Restricting conformational flexibility |
Strategies for High-Throughput Library Generation of Lenalidomide-Based PROTACs
The empirical nature of PROTAC optimization often requires the synthesis and screening of large libraries of compounds. nih.gov To accelerate this process, several high-throughput synthesis strategies have been developed.
One approach is the "direct-to-biology" platform, where PROTAC libraries are synthesized in well plates and can be directly used in cell-based assays without purification. nih.gov This method often utilizes modular approaches, such as combining a library of E3 ligase-linker intermediates with a library of POI ligands. chemrxiv.org
Plate-based synthesis protocols that integrate efficient reactions like amide coupling and photoclick chemistry have been shown to produce PROTAC libraries with high efficiency and structural diversity. nih.gov Automated synthesis platforms, including capsule-based systems, further streamline the assembly of PROTAC-like molecules, allowing for the rapid generation of diverse compound libraries. rsc.org These automated methods can perform reactions like reductive amination and amide coupling to connect pre-synthesized E3 ligase-linker fragments with POI ligands. rsc.org
The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, also contributes to the rapid generation of PROTAC libraries. chemrxiv.org These strategies significantly reduce the time and resources required for PROTAC discovery and optimization.
Advanced Research Applications and Methodologies Utilizing Lenalidomide 4 Peg2 Azide
Rational Design Principles for Novel Target Protein Degraders (TPDs)
The design of effective PROTACs using Lenalidomide (B1683929) 4'-PEG2-azide as a Cereblon (CRBN) E3 ligase ligand is a multifaceted process that integrates computational modeling and empirical testing. The ultimate goal is to create a molecule that can efficiently induce the formation of a stable ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target.
Computational Approaches in PROTAC Design and Optimization (e.g., Molecular Dynamics Simulation)
Computational methods are indispensable for streamlining the design of PROTACs, saving significant time and resources compared to traditional trial-and-error approaches. These in silico techniques help in predicting the formation and stability of the PROTAC-mediated ternary complex, which is a critical determinant of degradation efficacy.
Other computational tools, such as protein-protein docking and induced-fit docking, are also employed to model the initial formation of the ternary complex. These methods can predict the most likely binding poses of the PROTAC and the two proteins, providing a static snapshot of the complex that can be further refined using MD simulations. The insights gained from these computational studies guide the rational design of novel PROTACs with optimized linker compositions and attachment points to enhance ternary complex formation and, consequently, degradation potency. nih.gov
Iterative Design-Synthesis-Test Cycles for Optimizing Degradation Efficacy
The development of a potent PROTAC is rarely a linear process. Instead, it typically involves iterative cycles of design, chemical synthesis, and biological testing. researchgate.net This empirical approach allows for the systematic optimization of the PROTAC's structure to achieve maximal degradation efficacy.
The initial design, often guided by computational modeling, leads to the synthesis of a first-generation PROTAC. In the context of Lenalidomide 4'-PEG2-azide, this involves coupling the azide-functionalized linker to a warhead that binds the target protein of interest, often through a "click" chemistry reaction. rsc.org This initial PROTAC is then subjected to a battery of in vitro and cellular assays to evaluate its ability to induce the degradation of the target protein.
The results from these assays provide crucial feedback for the next design cycle. For instance, if a PROTAC shows weak degradation activity, the linker length or composition might be altered. The PEG2 linker in this compound can be systematically lengthened or shortened by using PEG linkers of different lengths (e.g., PEG1, PEG3, PEG4) to find the optimal distance and flexibility required for productive ternary complex formation. researchgate.netnih.gov Similarly, the attachment point of the linker on the warhead can be modified to improve the orientation of the target protein within the ternary complex. This iterative process of design, synthesis, and testing is repeated until a PROTAC with the desired degradation potency and selectivity is identified. researchgate.net This systematic approach was instrumental in the development of potent degraders for targets like BRD9 and BRD7, where initial VHL-based PROTACs were inactive, but iterative optimization of the linker and E3 ligase ligand led to a highly potent and selective dual degrader. promega.com
In Vitro and Cellular Assays for Evaluating Degrader Functionality
A comprehensive suite of in vitro and cellular assays is essential to characterize the functionality of PROTACs synthesized using this compound. These assays provide quantitative data on target protein degradation, ubiquitination, and the formation of the key ternary complex.
Quantitative Proteomics and Western Blotting for Measuring Target Protein Degradation
The most direct measure of a PROTAC's efficacy is the quantification of the reduction in the levels of the target protein. Western blotting is a widely used, semi-quantitative technique to visualize and estimate the extent of protein degradation. nih.govresearchgate.net Cells are treated with the PROTAC for a specific duration, and the cell lysates are then analyzed by gel electrophoresis and immunoblotted with an antibody specific to the target protein. The intensity of the band corresponding to the target protein is compared between treated and untreated samples to determine the percentage of degradation. nih.gov
For more precise and high-throughput quantification, mass spectrometry-based quantitative proteomics methods, such as Tandem Mass Tag (TMT) labeling, are employed. mdpi.combiorxiv.org This approach allows for the simultaneous quantification of thousands of proteins in a single experiment, providing a global view of the PROTAC's selectivity. mdpi.com By comparing the proteomes of cells treated with the PROTAC versus a control, researchers can not only confirm the degradation of the intended target but also identify any off-target effects on other proteins. figshare.comresearchgate.net This is particularly important for assessing the specificity of PROTACs derived from Lenalidomide, as the parent molecule is known to have its own set of neosubstrates. nih.gov
| Assay | Principle | Information Gained | Throughput |
| Western Blotting | Separation of proteins by size, followed by detection with specific antibodies. | Semi-quantitative assessment of target protein levels. | Low to Medium |
| Quantitative Proteomics (e.g., TMT) | Mass spectrometry-based quantification of peptides from digested protein samples. | Precise, global quantification of protein abundance, assessing both on-target and off-target effects. | High |
Biochemical Assays for Ubiquitin Ligase Activity and Substrate Ubiquitination
The degradation of a target protein by a PROTAC is preceded by its ubiquitination. Therefore, assays that measure the ubiquitination of the target protein provide mechanistic evidence that the PROTAC is functioning as intended. In vitro ubiquitination assays can be performed using purified components, including the target protein, the E1 activating enzyme, the E2 conjugating enzyme, the CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex, ubiquitin, and the PROTAC. The reaction products are then analyzed by Western blotting using an antibody against the target protein or ubiquitin to detect the formation of polyubiquitinated target protein species. portlandpress.com
Cellular ubiquitination assays can also be performed. In these assays, cells are treated with the PROTAC, and the target protein is then immunoprecipitated from the cell lysate. The immunoprecipitated protein is then subjected to Western blot analysis with an anti-ubiquitin antibody to detect its ubiquitination status. mtoz-biolabs.com More advanced techniques like NanoBRET have also been adapted to monitor target ubiquitination in live cells in real-time. nih.govacs.org These assays are critical for confirming that the observed protein degradation is indeed mediated by the ubiquitin-proteasome system.
Cellular Assays for Induced Proximity and Ternary Complex Formation (e.g., FRET, BRET)
The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation. Several biophysical and cellular assays have been developed to detect and quantify this induced proximity. Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for monitoring protein-protein interactions in living cells. creative-biolabs.como2hdiscovery.co
In a typical BRET assay for PROTACs, the target protein is fused to a luciferase enzyme (like NanoLuc), and the E3 ligase component (in this case, CRBN) is fused to a fluorescent protein (like HaloTag). promega.compromega.com In the absence of the PROTAC, the two proteins are spatially separated, and no energy transfer occurs. Upon addition of a PROTAC containing the this compound moiety, a ternary complex is formed, bringing the luciferase and the fluorescent protein into close proximity. This allows for resonance energy transfer from the luciferase to the fluorophore, resulting in a detectable light emission at the fluorophore's wavelength. The intensity of the BRET signal is directly proportional to the amount of ternary complex formed. promega.comnih.gov NanoBRET assays have been successfully used to kinetically monitor the formation and stability of ternary complexes induced by CRBN-recruiting PROTACs in live cells. nih.govpromega.com
| Assay | Principle | Information Gained | Key Features |
| FRET | Non-radiative energy transfer between two fluorescent molecules (donor and acceptor) in close proximity. | Detection and quantification of ternary complex formation in live or fixed cells. | Requires external light source for excitation. |
| BRET (e.g., NanoBRET) | Energy transfer from a bioluminescent donor (luciferase) to a fluorescent acceptor in close proximity. | Real-time, kinetic analysis of ternary complex formation in live cells. nih.gov | Does not require external excitation, leading to lower background signals. o2hdiscovery.co |
These advanced assays provide a comprehensive toolkit for researchers to design, optimize, and validate novel protein degraders based on the this compound scaffold, accelerating the development of new therapeutics for a wide range of diseases.
Biophysical Characterization of Protein-PROTAC Interactions (e.g., Surface Plasmon Resonance)
Researchers utilize SPR to dissect the binding events by immobilizing either the target protein or the E3 ligase on a sensor chip and flowing the PROTAC and the other protein partner over the surface. pnas.orgpnas.org This methodology can reveal the binary binding affinities of the PROTAC for both the target protein and CRBN. pnas.org Furthermore, SPR can elucidate the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein enhances the affinity for the other, is a desirable trait in PROTACs, though not always achieved. pnas.org Studies have shown that even without positive cooperativity, effective degradation can occur. pnas.org The data generated from SPR experiments, such as the dissociation constants, provide critical insights into the structure-activity relationships of PROTACs. pnas.orgpnas.org
| PROTAC Component | Binding Partner | Reported K D Range (μM) | Reference |
| Pomalidomide/Lenalidomide | CRBN | <1 to >10 | pnas.orgpnas.org |
| PROTAC 9 | BTK | See publication for specific value | pnas.orgpnas.org |
| PROTAC 9 | CRBN | See publication for specific value | pnas.orgpnas.org |
This table presents a range of reported binding affinities to illustrate the values obtained through techniques like SPR. Specific values are highly dependent on the specific PROTAC, target protein, and experimental conditions.
Investigating Mechanisms of Degrader Resistance at the Molecular and Cellular Level in Research Models
As with any therapeutic modality, resistance to PROTACs can emerge. Understanding the molecular and cellular mechanisms of resistance is crucial for developing next-generation degraders and combination therapies. nih.gov
One of the primary mechanisms of resistance to lenalidomide-based PROTACs involves alterations in the CRBN E3 ligase. nih.govmdpi.com This can include mutations in the CRBN gene that prevent the PROTAC from binding, or downregulation of CRBN expression, leading to insufficient levels of the E3 ligase to mediate degradation. nih.govmdpi.com Overexpression of competing endogenous substrates for CRBN can also lead to resistance by sequestering the E3 ligase away from the PROTAC-target complex. nih.govfrontiersin.org
Resistance can also arise from the target protein side. frontiersin.org While PROTACs can often overcome resistance caused by point mutations that render traditional inhibitors ineffective, mutations at the PROTAC binding site or at the protein-protein interface of the ternary complex could still confer resistance. frontiersin.org Furthermore, cellular rewiring and the activation of compensatory signaling pathways can bypass the effects of target protein degradation. frontiersin.orgtandfonline.com For example, in multiple myeloma, upregulation of the IL-6/STAT3 signaling pathway can maintain the expression of the oncogene IRF4, even in the presence of a functional degrader. frontiersin.org
| Mechanism of Resistance | Description | Reference |
| E3 Ligase Alterations | Mutations in CRBN or downregulation of CRBN expression. | nih.govmdpi.com |
| Target Protein Alterations | Mutations in the target protein that prevent PROTAC binding or ternary complex formation. | frontiersin.org |
| Competing Substrates | Overexpression of endogenous CRBN substrates that compete with the PROTAC-target complex. | nih.govfrontiersin.org |
| Cellular Rewiring | Activation of downstream or parallel signaling pathways that compensate for the loss of the target protein. | frontiersin.orgtandfonline.com |
Global Identification of Degron Recognition Motifs Induced by Lenalidomide-CRBN Binding
The binding of lenalidomide to CRBN creates a new molecular surface that recognizes and recruits specific proteins, known as neosubstrates, for degradation. rsc.orgnih.gov These neosubstrates contain a structural motif called a degron, which is recognized by the lenalidomide-bound CRBN. rsc.orgresearchgate.net
A common degron motif found in several lenalidomide-dependent neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is a β-hairpin loop containing a critical glycine (B1666218) residue, often located within a C2H2 zinc finger domain. rsc.orgharvard.edu However, there is no strict consensus sequence, and other factors contribute to recognition. rsc.org Recent research has identified that C-terminal cyclic imides, which can form spontaneously from asparagine or glutamine residues, act as natural degrons recognized by CRBN. eu.orgnih.gov This discovery sheds light on the endogenous function of CRBN and the mechanism by which lenalidomide mimics a natural degron. nih.gov
Preclinical Research Models and in Vitro Mechanistic Studies
Application in Established Cell Line Models for Targeted Protein Degradation Studies
PROTACs synthesized using Lenalidomide (B1683929) 4'-PEG2-azide as a CRBN-recruiting element are extensively evaluated in established cancer and other disease-model cell lines to confirm their efficacy and mechanism of action. These in vitro models allow researchers to quantify the degradation of a specific target protein, assess the downstream cellular consequences, and determine key parameters like the half-maximal degradation concentration (DC₅₀) and maximal degradation level (Dₘₐₓ).
For instance, lenalidomide-based PROTACs have been successfully used to induce the degradation of various therapeutically relevant proteins across a range of cell lines. Studies have demonstrated potent degradation of bromodomain and extraterminal (BET) proteins, such as BRD4, in hematological cancer cell lines. nih.govmdpi.com Other targets successfully degraded in cell line models by lenalidomide-recruiting PROTACs include the BCR-ABL fusion protein in chronic myelogenous leukemia (CML) cells and STAT3 in lymphoma models. vulcanchem.commdpi.com The choice of cell line is critical and is typically based on the expression levels of the target protein and the components of the CRBN E3 ligase complex.
Below is a table summarizing representative applications of lenalidomide-based degraders in various cell line models.
| Target Protein | Cell Line | Cell Type | Key Finding | Reference(s) |
| BRD4 | MM.1S | Multiple Myeloma | Potent, dose-dependent anti-proliferative effects. | biorxiv.org |
| BRD4 | T-ALL (CCRF-CEM) | T-cell Acute Lymphoblastic Leukemia | Efficiently induced apoptosis and suppressed c-Myc. | mdpi.com |
| STAT3 | SU-DHL-1 | Anaplastic Large Cell Lymphoma | Selective degradation of STAT3 over other STAT proteins. | mdpi.com |
| BCR-ABL | K562 | Chronic Myelogenous Leukemia | Effective degradation of the oncogenic fusion protein. | vulcanchem.com |
| IKZF1/IKZF3 | MM.1S | Multiple Myeloma | Selective degradation leads to antiproliferative effects. | medchemexpress.comoup.com |
| HIV-1 Nef | 293T/T-cells | Human Embryonic Kidney/T-lymphocytes | Induced ubiquitylation and degradation of the viral protein. | biorxiv.orgbiorxiv.org |
This table is illustrative of studies using lenalidomide-based PROTACs, for which Lenalidomide 4'-PEG2-azide is a key synthetic precursor.
Ex Vivo Primary Cell and Tissue Culture Models for Studying Degrader Effects
To bridge the gap between in vitro cell lines and in vivo models, PROTACs derived from this compound are studied in ex vivo models using primary cells and tissue cultures. These models, which include patient-derived cells, provide a more clinically relevant context by preserving some of the cellular heterogeneity and signaling pathways present in a patient's tissues.
Studies using lenalidomide have been performed on primary multiple myeloma cells, confirming the degradation of key transcription factors IKZF1 and IKZF3. frontiersin.org Similarly, PROTACs constructed from lenalidomide-based E3 ligase recruiters have been tested in patient-derived xenograft (PDX) models and primary peripheral blood mononuclear cells (PBMCs). biorxiv.orgscienceopen.com For example, in studies targeting the HIV-1 Nef protein, lenalidomide-based PROTACs were shown to be active in PBMCs, demonstrating their potential in a more complex cellular environment. biorxiv.orgbiorxiv.org These models are crucial for validating that the degradation mechanism is effective in primary human cells and for assessing the impact on cell signaling and viability in a setting that more closely mimics human disease.
Biochemical Reconstruction of Ubiquitination Pathways and Ternary Complex Formation in Cell-Free Systems
The fundamental mechanism of a PROTAC relies on its ability to induce and stabilize a ternary complex between the target protein and an E3 ligase. frontiersin.org Cell-free biochemical assays are indispensable for dissecting this process. This compound, as part of a PROTAC, is used in these systems to study the direct molecular interactions that lead to protein degradation.
Biochemical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are employed. researchgate.netchemrxiv.orgrsc.org These methods can quantify the binding affinities and kinetics of the PROTAC to both the CRBN E3 ligase and the target protein individually, as well as measure the cooperativity and stability of the resulting ternary complex.
Furthermore, in vitro ubiquitination assays are performed by combining the purified target protein, the PROTAC, recombinant CRBN-DDB1, ubiquitin, E1 activating enzyme, and an E2 conjugating enzyme in a test tube. researchgate.net The subsequent polyubiquitination of the target protein can be detected via western blot, confirming that the PROTAC successfully hijacks the enzymatic machinery of the ubiquitin-proteasome system. These cell-free studies are critical for the rational design and optimization of PROTACs by providing direct evidence of ternary complex formation and subsequent ubiquitination, independent of cellular uptake and metabolism. chemrxiv.orgresearchgate.netnih.gov
Investigation of Host Cell Interactions and Microenvironment Modulation in Degradation Contexts (Excluding Clinical Outcomes)
The parent compound, lenalidomide, is well-known for its immunomodulatory effects, which significantly alter the tumor microenvironment (TME). frontiersin.orgnih.govmusechem.com These effects are largely attributed to the degradation of the lymphoid transcription factors IKZF1 and IKZF3 in immune cells. nih.gov PROTACs synthesized using this compound not only induce degradation of a chosen target protein but also inherently carry the immunomodulatory properties of the lenalidomide core.
Preclinical research models are used to investigate how these dual activities modulate host cell interactions. For example, a PROTAC targeting a tumor-specific protein can be studied in co-culture systems containing both cancer cells and various immune cells (T-cells, NK cells, macrophages). mdpi.comnih.gov By degrading an oncogenic protein in the cancer cell while simultaneously stimulating T-cell and NK cell activity via the lenalidomide moiety, these PROTACs can be investigated for their ability to reshape an immunosuppressive TME into an anti-tumor environment. mdpi.comtandfonline.com Studies may focus on changes in cytokine secretion (e.g., IL-2), immune cell proliferation, and enhanced cancer cell killing, providing a mechanistic understanding of how these degraders interact with the host immune system. frontiersin.org
Studies on Direct Antiproliferative Activity and Immunomodulatory Effects of Lenalidomide Derivatives in Research Models
Research models are employed to distinguish the effects of target degradation from the intrinsic effects of the this compound-derived warhead. This is often achieved by using control molecules, such as the lenalidomide-linker portion alone or a PROTAC with an inactivated target-binding ligand. Studies in multiple myeloma cell lines, for example, have shown that lenalidomide's antiproliferative activity is directly linked to IKZF1/3 degradation. biorxiv.orgnih.gov
Future Perspectives and Emerging Research Directions
Development of Novel E3 Ligase Ligands Beyond CRBN for PROTAC Design
The vast majority of PROTACs in development, including those synthesized using Lenalidomide (B1683929) 4'-PEG2-azide, recruit a very small fraction of the more than 600 known human E3 ligases, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most prominent. nih.govfrontiersin.orgicr.ac.uk This heavy reliance on a few E3 ligases presents significant limitations, including potential drug resistance and a restricted pool of degradable target proteins. icr.ac.uk Consequently, a major focus of future research is the discovery and validation of ligands for novel E3 ligases.
Expanding the E3 ligase toolbox could offer several advantages:
Tissue Specificity: Different E3 ligases are expressed at varying levels in different tissues and cell types. wisc.edu Exploiting ligases with restricted expression could lead to tissue-selective PROTACs, minimizing off-target effects. icr.ac.uk
Overcoming Resistance: Cancer cells can develop resistance to CRBN-based degraders by downregulating CRBN expression. rsc.org Having a suite of alternative E3 ligase recruiters would provide therapeutic options to circumvent this mechanism.
Expanding Target Scope: The geometry and surface properties of the ternary complex are critical for successful degradation. Some target proteins may not form a productive complex with CRBN or VHL but may do so with another E3 ligase.
Recent efforts have led to the development of ligands for other E3 ligases, including the inhibitor of apoptosis proteins (IAPs), mouse double minute 2 homolog (MDM2), and newer recruits like DCAF15, DCAF16, RNF4, and KEAP1, expanding the repertoire for PROTAC design. icr.ac.ukwisc.eduacs.org
Exploration of Alternative Linker Chemistries and Architectures for Enhanced Degradation Profiles
The linker component of a PROTAC, represented by the PEG2 chain in Lenalidomide 4'-PEG2-azide, is far from being a passive spacer. It critically influences the molecule's properties, including solubility, cell permeability, and, most importantly, the stability and conformation of the ternary complex. acs.org While simple alkyl and polyethylene (B3416737) glycol (PEG) chains are widely used due to their synthetic accessibility and flexibility, the field is rapidly exploring more sophisticated linker designs to optimize PROTAC performance. nih.gov
Key areas of linker innovation include:
Rigid Architectures: Replacing flexible PEG linkers with more rigid structures, such as piperidine (B6355638) or piperazine (B1678402) moieties, can reduce the entropic penalty of forming the ternary complex and lock the PROTAC into a more bioactive conformation. researchgate.net This can lead to enhanced degradation efficiency.
Modulation of Physicochemical Properties: Linker chemistry can be tuned to improve drug-like properties. For example, the triazole ring, often formed via the click chemistry reaction for which the azide (B81097) on this compound is designed, is metabolically stable and can form new intermolecular interactions that stabilize the ternary complex. researchgate.net
Novel Chemotypes: Researchers are investigating innovative linker scaffolds to impart unique properties. One example is the use of ferrocene (B1249389) as a "molecular hinge," which allows the PROTAC to adopt different conformations in different environments, potentially improving cell permeability while maintaining a productive binding geometry. acs.org
The optimization of linkers is moving from a trial-and-error process to a more rational design strategy, aiming to create molecules with superior degradation profiles and better therapeutic windows.
Advancements in Chemical Synthesis Techniques for Complex PROTAC Scaffolds
The modular nature of PROTACs necessitates a significant synthetic chemistry effort to generate and test libraries with various combinations of target ligands, linkers, and E3 ligase recruiters. sigmaaldrich.comportlandpress.com The synthesis of these large, complex molecules can be challenging and time-consuming. rsc.org To address this bottleneck, researchers are developing more efficient and streamlined synthetic methodologies.
Prominent advancements include:
Click Chemistry: The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry, has become a cornerstone of PROTAC synthesis. rsc.org The azide group on building blocks like this compound allows for the rapid, high-yield, and highly selective connection to an alkyne-functionalized target ligand, greatly accelerating the creation of PROTAC libraries. rsc.org
High-Throughput Synthesis: Methods like solid-phase synthesis and the use of activated esters are being employed to increase the throughput of PROTAC creation. nih.gov These techniques facilitate parallel synthesis, allowing for the rapid generation of many analogues for structure-activity relationship (SAR) studies. nih.gov
Automated Synthesis: To further simplify and accelerate the process, capsule-based automated synthesis platforms are being developed. rsc.org These systems can automate the conjugation and purification steps, making the synthesis of PROTAC-like molecules more accessible and efficient. rsc.org
DNA-Encoded Libraries (DELs): DEL technology offers a transformative approach by allowing for the combinatorial synthesis and screening of billions of compounds simultaneously. portlandpress.com Each molecule is tagged with a unique DNA barcode, enabling the rapid identification of potent combinations of ligands and linkers. portlandpress.com
These synthetic innovations are crucial for efficiently exploring the vast chemical space of PROTACs and accelerating the discovery of new clinical candidates.
Integration of Artificial Intelligence and Machine Learning in PROTAC Discovery and Optimization
The complexity of PROTAC design, with its multiple interacting components and the critical role of the ternary complex, makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools are being integrated into the discovery pipeline to predict and optimize PROTAC efficacy, moving beyond purely empirical screening.
AI and ML are being applied to:
Predict Degradation Activity: Deep learning models are being trained on existing data to predict the degradation capacity of a novel PROTAC molecule based on its structure and the structures of the target protein and E3 ligase. researchgate.netresearchgate.net
Optimize Linker Design: ML models can analyze structure-activity relationships from large datasets to understand how linker length, composition, and attachment points influence degradation, guiding the design of more effective linkers. cbirt.net
Model Ternary Complexes: AI-driven molecular dynamics simulations are used to assess the stability of the ternary complex, a key determinant of PROTAC success. researchgate.net This allows for the virtual screening of different PROTAC architectures before committing to chemical synthesis.
Generate Novel Molecules: Generative models can explore chemical space to design entirely new PROTAC structures with desired properties, accelerating the identification of promising candidates. mdpi.comnih.gov
By integrating predictive models and generative design, AI and ML have the potential to significantly reduce the time and resources required to develop potent and selective protein degraders. researchgate.net
Uncovering New Biological Functions of CRBN-Mediated Degradation Beyond Established Neosubstrates
Cereblon (CRBN), the E3 ligase recruited by lenalidomide and its derivatives, was first identified as the target of the drug thalidomide (B1683933). nih.govnih.gov The binding of these immunomodulatory imide drugs (IMiDs) to CRBN alters its substrate specificity, inducing the degradation of "neosubstrates" that are not normally targeted by the ligase. frontiersin.org The degradation of neosubstrates like the transcription factors IKZF1 and IKZF3 is responsible for the therapeutic effects of lenalidomide in certain hematological malignancies. rsc.orgfrontiersin.org
However, ongoing research is revealing that CRBN has a much broader biological role than simply mediating the effects of IMiDs. Scientists are uncovering native substrates that CRBN targets for degradation in the absence of any drug, as well as new functions that are independent of its degradation activity.
Key research directions include:
Identifying Native Substrates: Studies have identified several endogenous proteins that are natural substrates of CRBN, including the potassium channel subunit SLO1 and the chloride channel CLC-1. rsc.org Understanding this native substrate repertoire is crucial for predicting potential on-target, off-pathway effects of CRBN-based PROTACs.
Exploring Broader Biological Roles: CRBN is implicated in a variety of cellular processes. For instance, it has been shown to regulate Wnt signaling and play a role in cerebral development. researchgate.net
Investigating Drug-Independent Functions: The discovery that CRBN can regulate inflammatory responses and endoplasmic reticulum stress highlights its importance beyond the context of IMiDs and PROTACs. researchgate.net
A deeper understanding of CRBN's fundamental biology will be essential for designing safer and more effective degraders and may unveil new therapeutic opportunities by modulating its natural functions. researchgate.net
Q & A
Q. Q1. What are the recommended methodologies for synthesizing and characterizing Lenalidomide 4'-PEG2-azide?
Answer:
- Synthesis : Utilize solid-phase peptide synthesis (SPPS) to conjugate the PEG2-azide linker to the 4'-position of lenalidomide. Activate carboxyl groups on PEG2-azide using carbodiimide crosslinkers (e.g., EDC/NHS) for amide bond formation .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the compound. Monitor purity (>95%) via UV detection at 254 nm .
- Characterization : Confirm structural integrity using H/C NMR (e.g., PEG proton signals at δ 3.5–3.7 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular weight .
Q. Q2. Which analytical techniques are critical for assessing the stability and solubility of this compound in biological matrices?
Answer:
- Stability : Perform accelerated degradation studies under varying pH (4–9) and temperature (4°C–37°C). Monitor hydrolytic degradation via LC-MS, focusing on azide group integrity .
- Solubility : Test in DMSO, PBS, and cell culture media using nephelometry. PEGylation typically enhances aqueous solubility compared to unmodified lenalidomide .
Advanced Research Questions
Q. Q3. How can researchers optimize the in vivo pharmacokinetic (PK) profile of this compound conjugates?
Answer:
- Linker Design : Modify PEG length (e.g., PEG2 vs. PEG4) to balance circulation half-life and renal clearance. Shorter PEG chains (e.g., PEG2) reduce steric hindrance for target engagement .
- Dosing Regimens : Conduct dose-escalation studies in murine models, monitoring plasma concentrations via LC-MS/MS. Align dosing intervals with the compound’s elimination half-life (estimated 6–12 hours) .
- Tissue Distribution : Use fluorescence-labeled analogs (e.g., Cyanine5-azide conjugates) for real-time tracking in organs via IVIS imaging .
Q. Q4. What experimental strategies address contradictory data on the immunomodulatory vs. cytotoxic effects of this compound?
Answer:
- Mechanistic Studies : Compare CRBN (cereblon) binding affinity of the conjugate vs. native lenalidomide using surface plasmon resonance (SPR). PEGylation may alter ternary complex formation with IKZF1/3 .
- Functional Assays : Use in vitro co-culture models (e.g., MM.1S myeloma cells + PBMCs) to quantify cytokine secretion (IL-2, TNF-α) and apoptosis (Annexin V/PI flow cytometry). Contradictions may arise from PEG-induced steric effects .
Methodological Challenges in Preclinical Studies
Q. Q5. How should researchers design studies to evaluate the targeted delivery efficiency of this compound in PROTAC systems?
Answer:
- Click Chemistry : Conjugate PEG2-azide to alkynylated E3 ligase ligands (e.g., VHL or CRBN) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Validate conjugation efficiency via SDS-PAGE and MALDI-TOF .
- Cellular Uptake : Use confocal microscopy with fluorescent tags (e.g., FITC) to assess intracellular localization in CD138+ myeloma cells .
Q. Q6. What statistical approaches reconcile variability in pharmacokinetic data across preclinical models?
Answer:
- Population PK Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to account for interspecies differences (e.g., murine vs. primate metabolic rates) .
- Central Lab Harmonization : Standardize assays (e.g., LC-MS/MS) across institutions to minimize inter-lab variability. Prioritize central lab results over local data for critical endpoints .
Addressing Contradictions in Clinical Translation
Q. Q7. How can researchers mitigate discrepancies between in vitro efficacy and in vivo tolerability of this compound?
Answer:
- Dose Optimization : Use pharmacodynamic (PD) biomarkers (e.g., CRBN substrate degradation in PBMCs) to bridge in vitro IC50 values to safe in vivo doses .
- Toxicity Screening : Conduct GLP-compliant studies in non-rodent species (e.g., minipigs) to assess cardiovascular and renal toxicity, which may arise from PEG accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
